molecular formula C40H39ClN6O B12335149 (E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol

(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol

Cat. No.: B12335149
M. Wt: 655.2 g/mol
InChI Key: WOYVACLHVBQVKA-JDMSZQGBSA-N
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Description

(E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol is a complex organic compound with a unique structure It contains multiple functional groups, including an imidazole ring, a tetrazole ring, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via the cycloaddition reaction of an azide with a nitrile.

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, where the various functional groups are introduced and connected.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole or tetrazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced or hydrogenated derivatives of the imidazole or tetrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the body.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Industry

    Polymer Science: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

    Electronics: Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
  • **(E)-2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol

Uniqueness

The uniqueness of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C40H39ClN6O

Molecular Weight

655.2 g/mol

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-[1-[(E)-2-ethenyl-1,1-diphenylbut-2-enyl]tetrazol-5-yl]phenyl]phenyl]methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C40H39ClN6O/c1-4-7-22-37-42-38(41)36(28-48)46(37)27-29-23-25-30(26-24-29)34-20-14-15-21-35(34)39-43-44-45-47(39)40(31(5-2)6-3,32-16-10-8-11-17-32)33-18-12-9-13-19-33/h5-6,8-21,23-26,48H,2,4,7,22,27-28H2,1,3H3/b31-6+

InChI Key

WOYVACLHVBQVKA-JDMSZQGBSA-N

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)/C(=C/C)/C=C)CO)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=CC)C=C)CO)Cl

Origin of Product

United States

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